3-Amino-3-(dimethylamino)prop-2-enenitrile
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Overview
Description
3-Amino-3-(dimethylamino)prop-2-enenitrile is an organic compound with the molecular formula C5H9N3 It is a nitrile derivative characterized by the presence of both amino and dimethylamino groups attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-(dimethylamino)prop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
[ \text{CH}_2=\text{CHCN} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{CH}_2=\text{C(NH}_2\text{)}\text{C(N(CH}_3\text{)}_2\text{)}\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. Safety measures are also critical due to the potential hazards associated with handling nitriles and amines.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amines.
Scientific Research Applications
3-Amino-3-(dimethylamino)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(dimethylamino)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)prop-2-enenitrile
- 3-Amino-2-cyanoacrylonitrile
- 3-Dimethylaminoacrylic acid ethyl ester
Uniqueness
3-Amino-3-(dimethylamino)prop-2-enenitrile is unique due to the presence of both amino and dimethylamino groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
(E)-3-amino-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXNRMTXUVTFH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C/C#N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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